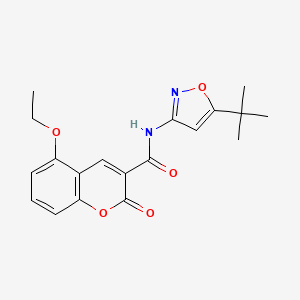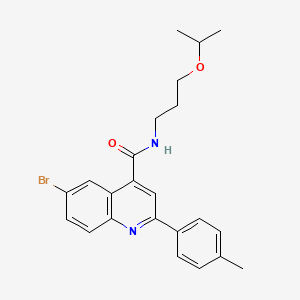![molecular formula C23H26N2OS B4266651 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B4266651.png)
4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline
Übersicht
Beschreibung
4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline, also known as DMPTQ, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and other tissues. 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant properties. 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines in vitro and in vivo. 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has also been shown to protect neurons from oxidative stress and neurotoxicity induced by various agents. In addition, 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has several advantages for lab experiments, including its ease of synthesis, good stability, and low toxicity. 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline can be synthesized in large quantities with good purity, making it suitable for use in various applications. However, 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline also has some limitations, including its poor solubility in water and some organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline. One area of interest is the development of 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the synthesis of 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline-based materials with enhanced optoelectronic properties for use in organic electronics. In addition, further studies are needed to elucidate the mechanism of action of 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline and its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been used as a building block for the synthesis of conjugated polymers with enhanced optoelectronic properties. In organic electronics, 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been used as a dopant for organic field-effect transistors, leading to improved device performance.
Eigenschaften
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[2-(5-ethylthiophen-2-yl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-4-17-9-10-22(27-17)21-12-19(18-7-5-6-8-20(18)24-21)23(26)25-13-15(2)11-16(3)14-25/h5-10,12,15-16H,4,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCAUPWUAVJOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)[2-(5-ethylthiophen-2-yl)quinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266576.png)
![6-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4266578.png)
![1-[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4266585.png)
![6-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266586.png)

![5-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4266594.png)
![2,3-dichloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4266606.png)
![2-(4-isopropylphenyl)-6-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4266618.png)
![6-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266633.png)
![isopropyl 4-(4-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4266641.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4266646.png)
![propyl 4-(4-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4266650.png)
